Enantioselective Protein Binding: N-Acetyl-L-proline vs. N-Acetyl-D-proline Recognition by Serum Amyloid P Component
X-ray crystallographic analysis demonstrates that N-acetyl-L-proline and N-acetyl-D-proline exhibit distinct binding modes to serum amyloid P component (SAP), a pentraxin protein implicated in amyloid deposition. The L-enantiomer-bound structure (PDB 4avs) was resolved at 1.399 Å resolution, while the D-enantiomer-bound structure (PDB 4ayu) was resolved at 1.5 Å resolution [1]. Both enantiomers bind to the same calcium-dependent ligand recognition site on SAP, but the stereochemical configuration of the proline ring dictates the precise orientation of the acetyl and carboxylate moieties within the binding pocket [1]. This differential recognition underpins the development of enantiomerically pure SAP-targeting therapeutics derived from proline scaffolds [1].
| Evidence Dimension | Crystallographic binding resolution and structural differentiation |
|---|---|
| Target Compound Data | 1.399 Å resolution; occupies SAP calcium-binding pocket in specific L-configuration orientation |
| Comparator Or Baseline | N-Acetyl-D-proline: 1.5 Å resolution; distinct binding pose within same SAP pocket |
| Quantified Difference | Both enantiomers bind SAP; stereochemistry determines binding pose geometry and downstream biological activity of derived compounds |
| Conditions | X-ray diffraction of SAP-ligand co-crystals; calcium-containing buffer conditions |
Why This Matters
This direct crystallographic comparison confirms that enantiomeric purity is a non-negotiable procurement specification for any application involving chiral recognition, as the L- and D-forms are not functionally interchangeable at biological targets.
- [1] Kolstoe SE, et al. Interaction of serum amyloid P component with hexanoyl bis(D-proline). Acta Crystallogr D Biol Crystallogr. 2014;70(Pt 8):2232-2240. PMID: 25084341. PDB entries: 4avs (N-acetyl-L-proline), 4ayu (N-acetyl-D-proline). View Source
